molecular formula C17H16N2O3 B8549958 N-(2-Methoxybenzyl)-2-oxoindoline-5-carboxamide

N-(2-Methoxybenzyl)-2-oxoindoline-5-carboxamide

Cat. No. B8549958
M. Wt: 296.32 g/mol
InChI Key: KIWOLCMKOZWACI-UHFFFAOYSA-N
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Patent
US07683067B2

Procedure details

To a solution of 2-oxoindoline-5-carboxylic acid (0.200 g, 1.12 mmol), 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (0.477 g, 2.47 mmol), diisopropylethylamine (0.586 mL, 3.37 mmol) and catalytic amount of N,N-dimethylaminopyridine in N,N-dimethylformamide/acteonitrile (1:1, 4 mL) was added 2-methoxybenzylamine (0.295 mL, 2.26 mmol) and the reaction mixture stirred at room temperature for 1 h. The solvent was evaporated and the crude material was purified on a short silica gel column using dichloromethane containing 5% methanol as the eluent. This was followed by triturating from ethyl acetate to give 0.10 g (33% yield) of the yellow title compound: 1H NMR (DMSO-d6, 400 MHz) δ 10.60 (br s, 1H), 8.65 (t, J=6 Hz, 1H), 7.79-7.77 (m, 2H), 7.21 (t, J=8 Hz, 1H), 7.15 (d, J=8 Hz, 1H), 6.98 (d, J=8 Hz, 1H), 6.90-6.84 (m, 2H), 4.42 (d, J=6 Hz, 2H), 3.81 (s, 3H), 3.53 (s, 2H); MS (ES) m/z 297 (M++1), m/z 295 (M−−1).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.477 g
Type
reactant
Reaction Step One
Quantity
0.586 mL
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.295 mL
Type
reactant
Reaction Step One
Name
N,N-dimethylformamide acteonitrile
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:11]([OH:13])=O)[CH:8]=2)[NH:3]1.Cl.CN(C)CCCN=C=NCC.C(N(C(C)C)CC)(C)C.[CH3:35][O:36][C:37]1[CH:44]=[CH:43][CH:42]=[CH:41][C:38]=1[CH2:39][NH2:40]>CN(C)C=O.C(#N)C>[CH3:35][O:36][C:37]1[CH:44]=[CH:43][CH:42]=[CH:41][C:38]=1[CH2:39][NH:40][C:11]([C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[NH:3][C:2](=[O:1])[CH2:10]2)=[O:13] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
O=C1NC2=CC=C(C=C2C1)C(=O)O
Name
Quantity
0.477 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
0.586 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
N,N-dimethylaminopyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.295 mL
Type
reactant
Smiles
COC1=C(CN)C=CC=C1
Name
N,N-dimethylformamide acteonitrile
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C.C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the crude material was purified on a short silica gel column
CUSTOM
Type
CUSTOM
Details
by triturating from ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(CNC(=O)C=2C=C3CC(NC3=CC2)=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 30.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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